molecular formula C26H21N5O3S2 B12384651 KPZ560

KPZ560

Cat. No.: B12384651
M. Wt: 515.6 g/mol
InChI Key: CKPHTEVIQGSUMQ-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a 1,2,4-triazole ring substituted with a benzenesulfonylmethyl group. The aminophenyl moiety is further modified with a thiophene substituent at the 5-position. Key structural attributes include:

  • Triazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity.
  • Benzenesulfonylmethyl group: Enhances lipophilicity and may influence receptor binding via sulfonyl interactions.

Properties

Molecular Formula

C26H21N5O3S2

Molecular Weight

515.6 g/mol

IUPAC Name

N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide

InChI

InChI=1S/C26H21N5O3S2/c27-22-13-12-20(25-7-4-14-35-25)15-23(22)28-26(32)19-10-8-18(9-11-19)24-16-31(30-29-24)17-36(33,34)21-5-2-1-3-6-21/h1-16H,17,27H2,(H,28,32)

InChI Key

CKPHTEVIQGSUMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CN2C=C(N=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)C5=CC=CS5)N

Origin of Product

United States

Biological Activity

N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene moiety, an amine group, and a triazole ring. Its molecular formula is C20H20N6O2S, and it has notable physicochemical properties that influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated its efficacy against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
  • Antimicrobial Properties : The compound has displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes.
  • Anti-inflammatory Effects : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Synthesis

The synthesis of N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide typically involves multi-step organic reactions. A common method includes:

  • Formation of the Thiophene Derivative : Starting from 2-amino-5-thiophen-2-ylphenol.
  • Coupling with Triazole : Utilizing coupling agents to facilitate the formation of the triazole ring.
  • Final Benzamide Formation : Completing the synthesis through acylation reactions.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Cell Cycle Arrest : It has been observed to halt cell cycle progression in cancer cells at the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation and survival.

Case Studies

  • Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours.
    Treatment Concentration (µM)Cell Viability (%)
    0100
    585
    1070
    1250
    1530
  • Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
  • Anti-inflammatory Studies : The compound was shown to reduce IL-6 levels in activated macrophages by approximately 40% at a concentration of 10 µM.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole Derivatives with Sulfonyl Groups

Example Compounds:
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (, compounds [7–9])
  • S-Alkylated 1,2,4-triazoles (, compounds [10–15])
Property Target Compound Triazole-Thiones [7–9] S-Alkylated Triazoles [10–15]
Core Structure Benzamide-linked triazole Triazole-thione with difluorophenyl/sulfonyl groups Triazole with alkylated thioether chains
Key Substituents Thiophene, benzenesulfonylmethyl Halogens (Cl, Br), sulfonyl groups Fluoroacetophenone, alkyl chains
Tautomerism Not explicitly reported (likely thione dominant) Exclusively thione tautomer Fixed S-alkylated structure (no tautomerism)
IR Spectral Features Expected C=O (benzamide) ~1660–1680 cm⁻¹ C=S stretch ~1247–1255 cm⁻¹; no C=O C=O (ketone) ~1680–1700 cm⁻¹
Lipophilicity High (due to benzenesulfonyl and thiophene) Moderate (halogens vs. sulfonyl) Variable (depends on alkyl/fluoro groups)

Key Findings :

  • The target compound’s benzamide group introduces a distinct C=O IR signature absent in triazole-thiones .
  • Unlike S-alkylated analogs, the benzenesulfonylmethyl group may enhance stability but reduce solubility compared to alkyl chains.

Sulfonamide and Benzamide Derivatives

Example Compounds:
  • N-(imidazolidin-2-ylidene)benzenesulfonamides ()
  • Tetrazole-based drugs (e.g., Diovan) ()
Property Target Compound Sulfonamide-Triazine Hybrids () Tetrazole Drugs ()
Heterocycle 1,2,4-Triazole 1,3,5-Triazine Tetrazole
Functional Groups Benzamide, sulfonylmethyl Sulfonamide, chloro/methyl groups Tetrazole, biphenyl, valine
Metabolic Stability High (triazole resistance to oxidation) Moderate (triazine susceptible to hydrolysis) Very high (tetrazole’s metabolic inertness)
Bioactivity Hypothesized antimicrobial/anticancer Antifungal/antibacterial (inferred from sulfonamides) Antihypertensive (e.g., Diovan)

Key Findings :

  • The triazole in the target compound offers a balance between stability and reactivity, contrasting with tetrazoles (more inert) and triazines (less stable).
  • Sulfonamide groups in both and the target compound may facilitate hydrogen bonding, but the benzamide adds steric bulk.

Thiophene-Containing Analogs

Example Compounds:
  • Thiazolo-pyridine sulfonamides ()
Property Target Compound Thiazolo-pyridine Sulfonamides ()
Aromatic System Thiophene Thiazolo-pyridine
Sulfonamide Role Benzenesulfonylmethyl (electron-withdrawing) Direct sulfonamide (hydrogen-bonding motif)
Electronic Effects Enhanced π-stacking (thiophene) Increased rigidity (fused thiazole-pyridine)

Key Findings :

  • The thiophene in the target compound may improve binding to aromatic receptors compared to bulkier fused-ring systems.

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis likely parallels ’s methods, but yields and purity may vary due to the thiophene’s steric demands.
  • Data Gaps : Experimental data on solubility, crystallinity (e.g., SHELX refinements ), and in vitro activity are needed for direct comparison.

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